N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide is an organic compound that features a bithiophene moiety linked to a difluorobenzamide group
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been used in organic electronic devices due to their excellent electron transport properties .
Mode of Action
It can be inferred that the compound’s interaction with its targets would involve electron transfer, given the electron-transporting properties of bithiophene-based compounds .
Pharmacokinetics
The solubility of the compound in common organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (dmso) suggests potential bioavailability .
Result of Action
The electron-transporting properties of bithiophene-based compounds suggest potential applications in organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through the cross-coupling of 2-halothiophenes using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of the ethyl linker: The bithiophene is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl linker.
Formation of the difluorobenzamide: The final step involves the reaction of the ethyl-bithiophene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The difluorobenzamide group can be reduced to the corresponding amine.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it a candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its conjugated structure and electronic properties.
Medicinal Chemistry: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the difluorobenzamide group.
Thieno[3,2-b]thiophene: Another thiophene-based compound with different electronic characteristics due to its fused ring structure.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2,6-difluorobenzamide is unique due to the combination of the bithiophene moiety and the difluorobenzamide group, which imparts distinct electronic and chemical properties. This combination allows for specific interactions in both electronic and biological applications, making it a versatile compound for research and development.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCVXBDPIRALTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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